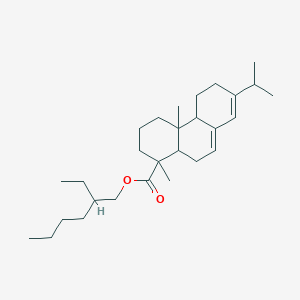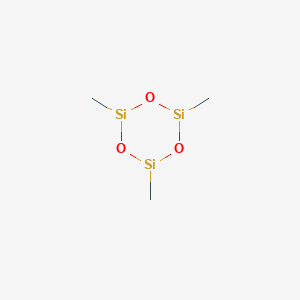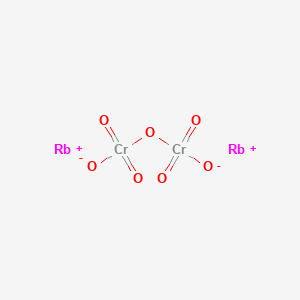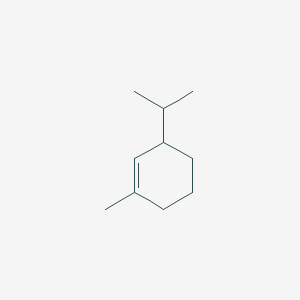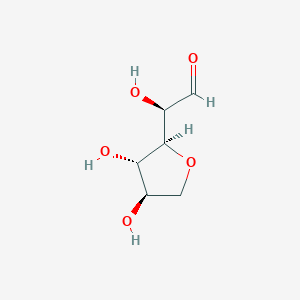
3,6-脱水-D-半乳糖
描述
3,6-Anhydro-D-galactose is a monosaccharide of D-galactose where the 3 and 6 positions are cyclised in an ether link . It is found naturally occurring in Rhodophyta (Red Algae) and is a constituent of the sulphated polysaccharides .
Synthesis Analysis
The metabolic pathway of 3,6-anhydro-D-galactose degradation has been investigated in carrageenan-degrading microorganisms . D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions in the following route: 3,6-anhydro-D-galactose → 3,6-anhydro-D-galactonate → 2-keto-3-deoxy-D-galactonate (D-KDGal) → 2-keto-3-deoxy-6-phospho-D-galactonate → pyruvate + D-glyceraldehyde-3-phosphate .
Molecular Structure Analysis
The molecular formula of 3,6-Anhydro-D-galactose is C6H10O5 . Its average mass is 162.141 Da and its monoisotopic mass is 162.052826 Da .
Chemical Reactions Analysis
In the metabolic pathway of 3,6-anhydro-D-galactose degradation, D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions . The pathway of D-AnG degradation is composed of two parts: transformation of D-AnG to D-KDGal using two D-AnG specific enzymes and breakdown of D-KDGal to two glycolysis intermediates using two DeLey–Doudoroff pathway enzymes .
Physical And Chemical Properties Analysis
Low-molecular-weight carrageenan, which contains 3,6-Anhydro-D-galactose, shows advantages in solubility, absorption efficiency, and bioavailability compared to original carrageenan .
科学研究应用
从 κ-卡拉胶生产
3,6-脱水-D-半乳糖 (D-AnG) 可以用酸催化剂从 κ-卡拉胶(一种硫酸化多糖)中生产出来 . 该研究描述了从 κ-卡拉胶中酸催化生产 D-AnG,κ-卡拉胶具有交替的骨架,由 D-AnG 和 D-半乳糖 (D-Gal) 组成。 通过 κ-卡拉胶水解最大限度地生产 D-AnG 的最佳条件被发现是使用 0.2 M HCl 在 100°C 下反应 30 分钟 .
生物燃料生产
D-AnG 可用于生物燃料的生产 . D-AnG 的生产可以促进未来关于 D-AnG 向生物燃料和生化物质转化的研究 .
生物催化转化
卡拉胶的生物催化转化可用于生产 3,6-脱水-D-半乳糖 . 该研究展示了第一个 ι-卡拉胶和 κ-卡拉胶酶促一步生物转化为 3,6-脱水-D-半乳糖的方法 .
在食品、化妆品和生物技术应用中的用途
从卡拉胶中衍生的脱水糖,包括 3,6-脱水-D-半乳糖,具有多种生物学功能,使其在食品、化妆品和生物技术应用中具有极大的应用前景 .
从琼脂糖生产
在红色大型藻类碳水化合物中,3,6-脱水-L-半乳糖 (AHG) 是构成琼脂糖的主要糖,与 D-半乳糖一起 . 然而,AHG 并不是一种常见的糖,而且化学性质不稳定,对有效转化或利用提出了挑战
作用机制
安全和危害
未来方向
Marine biomass, including 3,6-Anhydro-D-galactose, stands out as a sustainable resource for generating value-added chemicals . In particular, anhydrosugars derived from carrageenans exhibit a variety of biological functions, rendering them highly promising for utilization and cascading in food, cosmetic, and biotechnological applications .
生化分析
Biochemical Properties
3,6-Anhydro-D-galactose participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic pathway of carrageenan-degrading microorganisms . In this pathway, 3,6-Anhydro-D-galactose is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions .
Cellular Effects
The effects of 3,6-Anhydro-D-galactose on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported that carrageenans, which contain 3,6-Anhydro-D-galactose, exhibit various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .
Molecular Mechanism
The molecular mechanism of action of 3,6-Anhydro-D-galactose involves its interactions with various biomolecules at the molecular level. It is involved in binding interactions with enzymes in the metabolic pathway, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Anhydro-D-galactose can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the production of 3,6-Anhydro-D-galactose from κ-carrageenan using acid catalysts has been studied, and the optimal condition for maximum production was found to be at a temperature of 100°C and a reaction time of 30 minutes .
Metabolic Pathways
3,6-Anhydro-D-galactose is involved in the metabolic pathway of carrageenan-degrading microorganisms. It is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions . This pathway involves the transformation of 3,6-Anhydro-D-galactose to 2-keto-3-deoxy-D-galactonate using two specific enzymes, and the breakdown of 2-keto-3-deoxy-D-galactonate to two glycolysis intermediates using two DeLey–Doudoroff pathway enzymes .
属性
IUPAC Name |
(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-BGPJRJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931029 | |
| Record name | 3,6-Anhydrohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14122-18-0 | |
| Record name | 3,6-Anhydrogalactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Anhydrogalactose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Anhydrohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-ANHYDROGALACTOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)




![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
